(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide
Description
(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide is a chiral secondary amide characterized by a stereogenic center at the α-carbon of the propanamide backbone. Its structure includes an N-methyl group and a 2-methoxybenzyl substituent on the amide nitrogen, which confers unique steric and electronic properties. The compound’s stereochemistry (S-configuration) is critical for its interactions in biological systems or asymmetric synthesis applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-6-4-5-7-11(10)16-3/h4-7,9H,8,13H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXBUMZSQIAFTH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=CC=C1OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide, a compound characterized by its unique chiral center and functional groups, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 205.27 g/mol
The presence of the methoxy group and the amino moiety contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially modulating pain and inflammation pathways.
- Receptor Binding : It has been shown to bind to specific receptors, influencing various signaling pathways that are crucial for cellular responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production .
- Neuroprotective Properties : The compound is being investigated for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Anticonvulsant Activity : Similar analogs have shown promise in managing epilepsy and other seizure disorders, indicating that this compound may possess anticonvulsant properties.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of this compound with FAAH. The results indicated a significant inhibition of enzyme activity, leading to increased levels of anandamide, a key endocannabinoid involved in pain modulation. The study utilized various concentrations of the compound to determine the IC50 value, which was found to be approximately 50 µM .
| Concentration (µM) | FAAH Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 10 |
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. The results demonstrated a reduction in neuronal cell death compared to control groups, suggesting potential neuroprotective effects through modulation of oxidative stress pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-Methoxybenzyl)-N-methylpropanamide | Lacks amino group; different reactivity | Limited anti-inflammatory effects |
| N-(4-Methoxybenzyl)-N-methylpropanamide | Similar structure; variations in alkyl chain length | Moderate neuroprotective properties |
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanamide Derivatives
Key Observations:
- Substituent Electronic Effects : The 2-methoxy group in the target compound provides electron-donating effects, stabilizing intermediates in catalytic cycles, whereas electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity for nucleophilic attacks .
- Steric Influence : N-Methylation reduces steric hindrance compared to bulkier N-substituents (e.g., piperidinyl groups in ), favoring smaller catalytic pockets in enzyme-binding applications.
- Biological Relevance : Piperidine- or benzodiazepine-containing analogs (e.g., ) exhibit enhanced CNS activity due to lipophilicity and structural mimicry of neurotransmitters.
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
